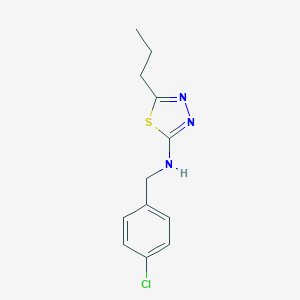

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine

Description

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-5-propyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-2-3-11-15-16-12(17-11)14-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTLAVBCFSHUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 5-Propyl-1,3,4-Thiadiazol-2-Amine

A pivotal intermediate, 5-propyl-1,3,4-thiadiazol-2-amine, is synthesized via nucleophilic acyl substitution. Butanoyl chloride reacts with thiosemicarbazide in ethanol under reflux (80–90°C for 4–6 hours), yielding 70–85% product. Polyphosphoric acid (PPA) or POCl₃ catalyzes cyclodehydration, as shown in Table 1 .

Table 1: Cyclization Efficiency Under Different Catalysts

N-Alkylation with 4-Chlorobenzyl Bromide

The amine group at position 2 undergoes alkylation using 4-chlorobenzyl bromide in dry ethanol under reflux (90–95°C for 16 hours). Triethylamine acts as a base, neutralizing HBr byproducts. Post-reaction, the mixture is basified (pH 8–8.5) with Na₂CO₃, yielding 51–76% after recrystallization.

One-Pot Solid-Phase Synthesis Using Phosphorus Pentachloride

A patent describes a solvent-free approach combining thiosemicarbazide, valeric acid (for the propyl group), and PCl₅. Grinding reagents at room temperature initiates exothermic cyclization, followed by alkaline workup (pH 8–8.2) to isolate the product. This method achieves 91% yield in 30 minutes, avoiding toxic solvents.

Mechanistic Insight :

-

PCl₅ activates the carboxylic acid, forming acyl chloride intermediates.

-

Thiosemicarbazide attacks the acyl chloride, generating a thioamide.

-

Intramolecular cyclization releases HCl, forming the thiadiazole ring.

Microwave-Assisted Synthesis

Microwave irradiation (300–600 W) accelerates reactions, reducing time from hours to minutes. A mixture of 4-chlorobenzoic acid, thiosemicarbazide, and POCl₃ irradiated for 5 minutes yields 78–90%. Table 2 compares microwave vs. conventional heating.

Table 2: Microwave vs. Conventional Method Efficiency

Oxidative Cyclization of Thiosemicarbazones

Alternative routes employ thiosemicarbazones derived from 4-chlorobenzaldehyde. Reaction with propionyl chloride in PPA at 100°C induces cyclization, forming the thiadiazole ring in 68–72% yield. While less common, this method avoids handling volatile acyl chlorides.

Post-Synthetic Modifications

Bromination for Enhanced Bioactivity

Electrophilic bromination at position 5 of the thiadiazole ring (using Br₂/CH₃COOH) introduces a bromine atom, improving anticancer activity. This step requires anhydrous conditions and yields 76%.

Schiff Base Formation

Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol produces Schiff base derivatives, expanding pharmacological applications.

Critical Analysis of Methodologies

Reaction Kinetics and Byproduct Formation

Applications De Recherche Scientifique

Pharmaceutical Development

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine is recognized for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives have been evaluated for:

- Anticancer Activity : Research indicates that thiadiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from this scaffold have shown significant activity, with IC50 values indicating potent effects against these cell lines .

- Anti-inflammatory and Antimicrobial Properties : The compound is also being explored for its anti-inflammatory and antimicrobial activities. Studies have shown that modifications to the thiadiazole structure can enhance these properties, making it a candidate for new drug formulations .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals:

- Herbicides and Pesticides : The compound has been incorporated into the development of novel herbicides and fungicides. Its efficacy in controlling specific plant pathogens while minimizing environmental impact has been highlighted in various studies .

Material Science

The unique properties of this compound make it a subject of interest in material science:

- Thermal Stability and Chemical Resistance : Research has indicated that this compound can be used to create materials with enhanced thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials under harsh conditions .

Biochemical Research

This compound plays a role in biochemical research focused on:

- Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme inhibition mechanisms, contributing to the understanding of various biological processes. This research aids in the development of new therapeutic strategies targeting specific enzymes involved in disease pathways .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents at the 2-amino and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazoles

Activité Biologique

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine is a compound within the 1,3,4-thiadiazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are recognized for their pharmacological potential across various therapeutic areas. They exhibit properties such as:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Anticonvulsant

- Antioxidant

These activities are attributed to the unique structural features of the thiadiazole ring, which enhances interaction with biological targets .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with propylthiosemicarbazide. The reaction conditions and purification methods significantly influence the yield and purity of the final product. Characterization is performed using techniques such as IR spectroscopy and NMR to confirm the structure .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In studies evaluating its efficacy:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Aspergillus niger | Moderate |

The compound's activity is often assessed using disc diffusion methods and Minimum Inhibitory Concentration (MIC) tests .

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:

- HepG2 (liver cancer) : The compound showed an EC50 value indicating significant antiproliferative activity.

- MCF7 (breast cancer) : Induction of apoptosis was noted through caspase activation assays.

A comparative analysis of similar compounds suggests that modifications on the aryl substituent can enhance anticancer properties .

Study 1: Antimicrobial Evaluation

In a study published by Mahendrasinh et al., various thiadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with a 4-chlorobenzyl substituent exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives .

Study 2: Cytotoxic Effects

A study investigating the cytotoxic properties of 1,3,4-thiadiazole derivatives found that this compound induced cell death in cancer cells via apoptosis mechanisms. The study used MTT assays to quantify cell viability and demonstrated that this compound could serve as a lead in anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be optimized?

- Methodology : Cyclization of thiosemicarbazides or hydrazides with carbon disulfide or benzyl halides under acidic or basic conditions. For example:

- Cyclocondensation : React 4-chlorobenzylamine derivatives with propyl-substituted hydrazides in concentrated sulfuric acid or iodine/potassium iodide systems .

- Ultrasound-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields (e.g., using sonication for thiadiazole-thiol intermediates) .

Q. How can the structural identity and purity of this compound be validated experimentally?

- Analytical techniques :

- IR spectroscopy : Confirm N-H stretching (3100–3300 cm⁻¹) and C-S-C vibrations (650–750 cm⁻¹) .

- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl) and propyl chain signals (δ 0.9–1.6 ppm) .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₃ClN₃S) .

Q. What solvents and conditions are suitable for studying its stability and solubility?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to the thiadiazole core; limited solubility in water .

- Stability : Stable under inert atmospheres (N₂/Ar) at room temperature. Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and geometric properties of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-311++G(2d,2p) to optimize geometry, calculate HOMO-LUMO gaps, and analyze charge distribution .

- Spectroscopic alignment : Compare computed IR/NMR spectra with experimental data to validate conformational stability .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. analgesic effects)?

- Data reconciliation :

- Dose-response curves : Test compound at multiple concentrations (e.g., 1–100 µM) to identify threshold effects .

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., DMSO vehicle) .

Q. How can structural modifications enhance its bioactivity while maintaining low toxicity?

- Derivatization approaches :

- Acylation : Introduce acetyl or benzoyl groups to the amine moiety to improve lipophilicity .

- Schiff base formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) to extend conjugation and modulate electronic properties .

Q. What experimental and computational methods elucidate its interaction with biological targets (e.g., enzymes or receptors)?

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against acetylcholinesterase or urease using spectrophotometric methods .

- Computational tools :

- Molecular docking (AutoDock Vina) : Simulate binding modes with protein active sites (e.g., PDB: 1DX6 for antimicrobial targets) .

- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.